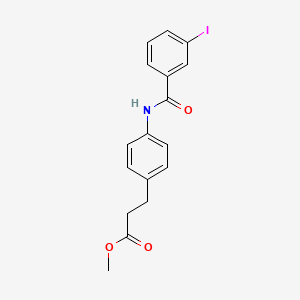

Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate

CAS No.:

Cat. No.: VC16211870

Molecular Formula: C17H16INO3

Molecular Weight: 409.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16INO3 |

|---|---|

| Molecular Weight | 409.22 g/mol |

| IUPAC Name | methyl 3-[4-[(3-iodobenzoyl)amino]phenyl]propanoate |

| Standard InChI | InChI=1S/C17H16INO3/c1-22-16(20)10-7-12-5-8-15(9-6-12)19-17(21)13-3-2-4-14(18)11-13/h2-6,8-9,11H,7,10H2,1H3,(H,19,21) |

| Standard InChI Key | FALPJOYBMURRHN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I |

Introduction

Chemical Structure and Properties

Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate (IUPAC name: methyl 3-[4-[(3-iodobenzoyl)amino]phenyl]propanoate) belongs to the ester class of organic compounds. Its molecular formula is C₁₇H₁₆INO₃, with a molecular weight of 409.22 g/mol. The structure integrates three key components:

-

A methyl ester group (-COOCH₃) at the terminal position.

-

A propanoate backbone linking the ester to a phenyl ring.

-

A 3-iodobenzamido substituent attached to the phenyl ring, introducing steric and electronic effects due to the iodine atom.

The iodine atom significantly influences the compound’s reactivity, particularly in nucleophilic substitution reactions, while the benzamido group enables hydrogen bonding and interactions with biological targets.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl 3-(4-(3-iodobenzamido)phenyl)propanoate typically involves a two-step process:

Step 1: Formation of the Benzamido Intermediate

3-Iodobenzoic acid is reacted with an amine (e.g., 4-aminophenylpropanoic acid) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This step forms the benzamido linkage through a condensation reaction.

Step 2: Esterification

The intermediate is esterified with methyl 3-bromopropanoate under basic conditions. Potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) facilitates this reaction, yielding the final product.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance yield and efficiency. Automated systems monitor reaction parameters (temperature, pH, and stirring rate), while purification techniques such as recrystallization and column chromatography ensure high purity.

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by three functional groups: the ester, benzamido, and iodine substituent. Key reactions include:

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Nucleophilic Substitution | NaN₃, KSCN in DMF (60–80°C) | Azido/thiocyanato derivatives |

| Reduction | LiAlH₄ in anhydrous ether (0–5°C) | 3-(4-(3-iodobenzamido)phenyl)propanol |

| Oxidation | KMnO₄ in acidic/basic conditions | Nitro derivatives |

The iodine atom’s polarizability enhances its susceptibility to substitution, making it a versatile intermediate for further functionalization.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor in synthesizing anticancer and antimicrobial agents. Its iodinated aromatic ring improves binding affinity to enzymes like thymidylate synthase (TS), a target in cancer therapy. Studies suggest derivatives inhibit Cryptosporidium hominis TS with selectivity over human isoforms, highlighting potential antiparasitic applications.

Materials Science

In materials science, the iodine atom’s heavy atom effect enhances optoelectronic properties. The compound has been explored in organic semiconductors and light-emitting diodes (OLEDs), where its electron-withdrawing groups improve charge transport.

Biological Probes

The benzamido group’s hydrogen-bonding capacity enables its use in biochemical assays to study protein-ligand interactions. Radiolabeled derivatives (e.g., with ¹²⁵I) facilitate imaging and pharmacokinetic studies.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits thymidylate synthase by mimicking the substrate deoxyuridine monophosphate (dUMP). Structural analogs disrupt folate cofactor binding, halting DNA synthesis in rapidly dividing cells.

Antimicrobial Properties

Iodinated benzamides exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA). The iodine atom enhances membrane permeability, while the ester group improves bioavailability.

Cytotoxicity

Preliminary assays on cancer cell lines (e.g., HeLa, MCF-7) show dose-dependent cytotoxicity, with IC₅₀ values ranging from 10–50 μM. Mechanisms include apoptosis induction via caspase-3 activation.

Comparison with Structural Analogs

| Compound | Substituent | Reactivity | Biological Activity |

|---|---|---|---|

| Chloro analog (Cl) | Cl | Moderate | Reduced antimicrobial potency |

| Bromo analog (Br) | Br | High | Similar cytotoxicity |

| Fluoro analog (F) | F | Low | Enhanced metabolic stability |

The iodine derivative’s superior reactivity and binding affinity make it preferable for therapeutic applications despite higher molecular weight.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume